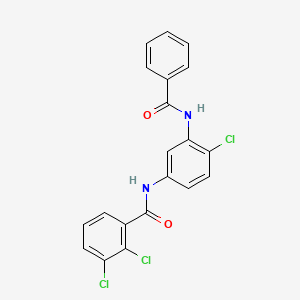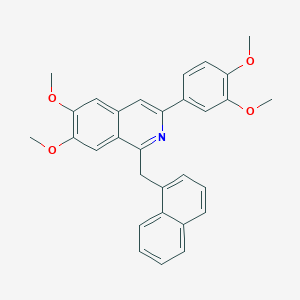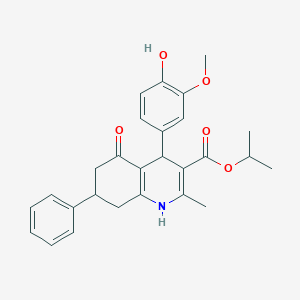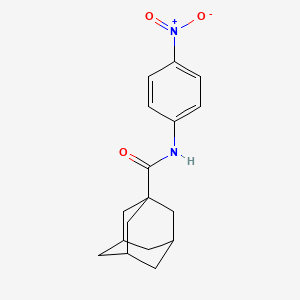![molecular formula C26H21BrN2O5 B11685600 (5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11685600.png)
(5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-[4-(benciloxi)-3-bromo-5-metoxibencilideno]-1-(4-metilfenil)pirimidina-2,4,6(1H,3H,5H)-triona es un compuesto orgánico complejo caracterizado por su estructura única, que incluye un núcleo de pirimidina sustituido con varios grupos funcionales
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5E)-5-[4-(benciloxi)-3-bromo-5-metoxibencilideno]-1-(4-metilfenil)pirimidina-2,4,6(1H,3H,5H)-triona típicamente involucra reacciones orgánicas de múltiples pasos. El proceso comienza con la preparación del núcleo de pirimidina, seguido de la introducción de los grupos bencilideno, benciloxi, bromo y metoxi a través de diversas reacciones de sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes de bromación, agentes de metoxilación y agentes de bencilación. Las condiciones de reacción a menudo requieren temperaturas controladas y el uso de catalizadores para garantizar altos rendimientos y pureza.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la ampliación de los métodos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para lotes más grandes, asegurando la calidad constante e implementando técnicas de purificación eficientes. Las técnicas como la cristalización, la cromatografía y la recristalización se utilizan comúnmente para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
(5E)-5-[4-(benciloxi)-3-bromo-5-metoxibencilideno]-1-(4-metilfenil)pirimidina-2,4,6(1H,3H,5H)-triona puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para eliminar átomos de oxígeno o para convertir dobles enlaces en enlaces simples.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila o electrófila, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción típicamente implican temperaturas específicas, solventes y catalizadores para lograr las transformaciones deseadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir compuestos con grupos funcionales adicionales que contienen oxígeno, mientras que la reducción puede producir derivados más simples con menos dobles enlaces.
Aplicaciones Científicas De Investigación
(5E)-5-[4-(benciloxi)-3-bromo-5-metoxibencilideno]-1-(4-metilfenil)pirimidina-2,4,6(1H,3H,5H)-triona tiene varias aplicaciones de investigación científica:
Química: El compuesto se utiliza como un bloque de construcción para sintetizar moléculas más complejas y para estudiar mecanismos de reacción.
Biología: Se puede utilizar en ensayos biológicos para estudiar sus efectos en varias vías y procesos biológicos.
Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades únicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de (5E)-5-[4-(benciloxi)-3-bromo-5-metoxibencilideno]-1-(4-metilfenil)pirimidina-2,4,6(1H,3H,5H)-triona implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas que juegan un papel en varias vías biológicas. Los efectos del compuesto están mediados por la unión a estos objetivos, lo que lleva a cambios en su actividad y efectos posteriores aguas abajo.
Comparación Con Compuestos Similares
Compuestos similares
- Metil (2Z)-2-(1-etil-2-oxo-1,2-dihidro-3H-indol-3-ilideno)-5-[4-(2-furoiloxici)fenil]-7-metil-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato
- 2-Fluorodesclorocetarina
Singularidad
(5E)-5-[4-(benciloxi)-3-bromo-5-metoxibencilideno]-1-(4-metilfenil)pirimidina-2,4,6(1H,3H,5H)-triona es único debido a su combinación específica de grupos funcionales y su núcleo de pirimidina. Esta estructura confiere propiedades químicas y biológicas distintas que la diferencian de compuestos similares. Por ejemplo, la presencia de los grupos benciloxi y metoxi puede mejorar su solubilidad y reactividad, mientras que el grupo bromo puede influir en su afinidad de unión a los objetivos moleculares.
Propiedades
Fórmula molecular |
C26H21BrN2O5 |
|---|---|
Peso molecular |
521.4 g/mol |
Nombre IUPAC |
(5E)-5-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C26H21BrN2O5/c1-16-8-10-19(11-9-16)29-25(31)20(24(30)28-26(29)32)12-18-13-21(27)23(22(14-18)33-2)34-15-17-6-4-3-5-7-17/h3-14H,15H2,1-2H3,(H,28,30,32)/b20-12+ |
Clave InChI |
OJUFNRDVEUVBIY-UDWIEESQSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Br)OCC4=CC=CC=C4)OC)/C(=O)NC2=O |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)OCC4=CC=CC=C4)OC)C(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-phenyl-N'-[(E)-thiophen-2-ylmethylidene]quinoline-4-carbohydrazide](/img/structure/B11685522.png)
![Methyl (2Z)-2-[(3-bromophenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11685523.png)
![N'-[1-(2-Furyl)ethylidene]-2,2-diphenyl-1-cyclopropanecarbohydrazide](/img/structure/B11685535.png)
![(3E)-1-(4-fluorophenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11685543.png)

![2-bromo-N'-[(E)-pyridin-3-ylmethylidene]benzohydrazide](/img/structure/B11685553.png)
![1-(4-ethoxyphenyl)-2-{2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol](/img/structure/B11685565.png)

![N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11685579.png)
![(2Z)-2-[(4-methoxyphenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B11685583.png)

![5-(4-Chloroanilino)-3-morpholino-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11685587.png)
![(5E)-5-[3-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11685593.png)

